N'-hydroxy-4,7-dimethoxy-1,3-benzodioxole-5-carboximidamide
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Overview
Description
(Z)-N’-HYDROXY-4,7-DIMETHOXY-2H-1,3-BENZODIOXOLE-5-CARBOXIMIDAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodioxole core, which is a common motif in many bioactive molecules, and is characterized by the presence of hydroxy and methoxy functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-HYDROXY-4,7-DIMETHOXY-2H-1,3-BENZODIOXOLE-5-CARBOXIMIDAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Core: This can be achieved through the cyclization of catechol derivatives with methylene chloride under acidic conditions.
Introduction of Methoxy Groups: Methoxylation of the benzodioxole core is performed using methyl iodide and a strong base such as sodium hydride.
Formation of the Carboximidamide Group: This involves the reaction of the methoxylated benzodioxole with cyanamide under basic conditions, followed by hydrolysis to yield the carboximidamide group.
Hydroxylation: The final step involves the selective hydroxylation of the carboximidamide group using hydroxylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-HYDROXY-4,7-DIMETHOXY-2H-1,3-BENZODIOXOLE-5-CARBOXIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboximidamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride and alkyl halides for nucleophilic substitution.
Major Products
Oxidation: Formation of a benzodioxole carboxylic acid derivative.
Reduction: Formation of a benzodioxole amine derivative.
Substitution: Formation of various substituted benzodioxole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-HYDROXY-4,7-DIMETHOXY-2H-1,3-BENZODIOXOLE-5-CARBOXIMIDAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential bioactivity. The benzodioxole core is known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure allows for the design of polymers and other materials with enhanced stability and functionality.
Mechanism of Action
The mechanism of action of (Z)-N’-HYDROXY-4,7-DIMETHOXY-2H-1,3-BENZODIOXOLE-5-CARBOXIMIDAMIDE involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in binding to these targets, which can include enzymes, receptors, and other proteins. The benzodioxole core provides a stable framework that facilitates these interactions, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4,7-Dimethoxy-2H-1,3-benzodioxole: Lacks the carboximidamide and hydroxy groups, making it less versatile in terms of chemical reactivity.
N-Hydroxy-4,7-dimethoxy-2H-1,3-benzodioxole-5-carboxamide: Similar structure but with an amide group instead of a carboximidamide, leading to different chemical properties.
Uniqueness
(Z)-N’-HYDROXY-4,7-DIMETHOXY-2H-1,3-BENZODIOXOLE-5-CARBOXIMIDAMIDE is unique due to the presence of both hydroxy and carboximidamide groups, which provide a wide range of chemical reactivity and potential applications. Its structure allows for diverse interactions with biological targets, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C10H12N2O5 |
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Molecular Weight |
240.21 g/mol |
IUPAC Name |
N'-hydroxy-4,7-dimethoxy-1,3-benzodioxole-5-carboximidamide |
InChI |
InChI=1S/C10H12N2O5/c1-14-6-3-5(10(11)12-13)7(15-2)9-8(6)16-4-17-9/h3,13H,4H2,1-2H3,(H2,11,12) |
InChI Key |
WDMPVZDQCVSJTQ-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=C2C(=C(C(=C1)/C(=N/O)/N)OC)OCO2 |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C(=NO)N)OC)OCO2 |
Origin of Product |
United States |
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